molecular formula C19H23NO2 B1674246 Ibuprofen piconol CAS No. 64622-45-3

Ibuprofen piconol

Cat. No.: B1674246
CAS No.: 64622-45-3
M. Wt: 297.4 g/mol
InChI Key: ACEWLPOYLGNNHV-UHFFFAOYSA-N
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Description

Ibuprofen piconol is a compound that combines the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen with piconol, a compound added to improve drug delivery and efficacy. This unique combination is designed to optimize the therapeutic effects of ibuprofen while minimizing its side effects. This compound primarily targets cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which play significant roles in the inflammation and pain pathways .

Mechanism of Action

Target of Action

Ibuprofen piconol, like ibuprofen, is a non-selective inhibitor of cyclooxygenase . The primary targets of this compound are the enzymes PTGS1 (COX1) and PTGS2 (COX2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, fever, and swelling .

Mode of Action

The mode of action of this compound involves its interaction with the COX enzymes. It inhibits these enzymes, thereby reducing the synthesis of prostaglandins . This leads to a decrease in inflammation, pain, fever, and swelling . Additionally, ibuprofen has been suggested to have other anti-inflammatory properties due to modulation of leucocyte activity, reduced cytokine production, inhibition of free radicals, and signaling transduction .

Biochemical Pathways

The inhibition of the COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, fever, and swelling .

Pharmacokinetics

It is known that ibuprofen, the active form of this compound, is highly protein-bound in the blood, which means the kidneys’ excretion of unchanged drug is minimal . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action at the molecular and cellular level is a reduction in the production of prostaglandins due to the inhibition of the COX enzymes . This leads to a decrease in inflammation, pain, fever, and swelling .

Action Environment

Studies on ibuprofen suggest that environmental factors such as light and heat can influence the degradation and stability of the compound . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023140
Record name Ibuprofen piconol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64622-45-3
Record name Ibuprofen piconol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen piconol [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen piconol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibuprofen piconol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridylmethyl 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN PICONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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